2-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide
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Overview
Description
2-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide is a complex organic compound that features an indole moiety, a thiophene ring, and a benzamide structure. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated indole . The final step involves the formation of the benzamide structure through an amide coupling reaction, using a chlorinated benzoyl chloride and the indole-thiophene intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole and benzamide rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission and cellular signaling . The thiophene ring can interact with enzymes and proteins, modulating their activity . The benzamide structure can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: Known for its potent growth inhibitory effect against Mycobacterium tuberculosis.
N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
2-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide is unique due to its combination of an indole moiety, a thiophene ring, and a benzamide structure, which confer diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H17ClN2OS |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2OS/c1-24(21(25)15-8-2-4-9-17(15)22)20(19-11-6-12-26-19)16-13-23-18-10-5-3-7-14(16)18/h2-13,20,23H,1H3 |
InChI Key |
AAOKVLHFLWHXTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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